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C21H15ClN4O5

Cat. No.: B12633238
M. Wt: 438.8 g/mol
InChI Key: GUDLRFKUINIPKG-WFFDWFOESA-N
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Description

Contextualization of C21H15ClN4O5 within Quinazoline (B50416) and Pyrrolo-Triazino-Quinazoline Chemical Space

The core of this compound is built upon the quinazoline framework, a bicyclic system consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wisdomlib.org Quinazolines and their derivatives, such as quinazolinones, are of significant interest due to their presence in numerous biologically active molecules. wikipedia.orgijirset.com The fusion of additional rings—specifically a pyrrole (B145914) and a triazine ring—to the quinazoline scaffold gives rise to the complex pyrrolo-triazino-quinazoline system. zsmu.edu.uatandfonline.com This fusion dramatically increases the structural complexity and offers new vectors for substituent placement, which can profoundly influence the molecule's chemical and physical properties.

Research into related structures, such as substituted pyrrolo[1,2-a] rroij.comnih.govnih.govtriazolo(triazino-)[c]quinazolines, has highlighted their potential as inhibitors of enzymes like lipoxygenase (LOX), suggesting that this class of compounds possesses significant biological activity. zsmu.edu.uajrespharm.com The specific substitutions on this compound, including a chlorophenyl group and a carboxylic acid moiety, are designed to modulate its properties, a common strategy in medicinal chemistry to enhance target engagement and pharmacokinetic profiles. zsmu.edu.ua

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaThis compound miami.edu
Molar Mass438.82 g/mol miami.edu
Elemental Analysis (Calculated)C, 57.48%; H, 3.45%; N, 12.77% zsmu.edu.ua
Elemental Analysis (Found)C, 57.53%; H, 3.49%; N, 12.81% zsmu.edu.ua

Strategic Importance of Heterocyclic Scaffolds in Medicinal Chemistry and Related Academic Pursuits

Heterocyclic compounds are of paramount importance in drug discovery and development. rroij.comnih.gov Their ring structures, containing atoms of at least two different elements, provide diverse three-dimensional frameworks that are ideal for interacting with biological targets like enzymes and receptors. rroij.commdpi.com This structural diversity allows medicinal chemists to fine-tune the pharmacological and pharmacokinetic properties of molecules to develop new therapeutic agents. nih.govmdpi.com

The quinazoline scaffold, in particular, is considered a "privileged structure" in medicinal chemistry. nih.gov This is because it is a recurring motif in a wide range of biologically active compounds, including approved drugs for treating cancer and hypertension. wisdomlib.orgorientjchem.org The ability of the quinazoline system to present substituents in well-defined spatial orientations makes it a valuable template for designing targeted therapies. The incorporation of nitrogen, oxygen, and sulfur atoms into these scaffolds introduces sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. ijsrtjournal.com

Overview of Prior Research on Structurally Related Molecular Entities

The development of this compound did not occur in a vacuum. It builds upon a substantial body of research into quinazoline and its fused derivatives. For decades, scientists have synthesized and tested a vast library of quinazoline-containing molecules, revealing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govwisdomlib.orgmdpi.commdpi.com

For instance, numerous quinazoline derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, with some showing potent inhibitory effects. emanresearch.org Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinazoline ring are critical for activity. nih.gov Specifically, substitutions at the 2, 3, and 4-positions of the quinazolinone ring have been shown to be particularly important for modulating biological effects. nih.gov

Research into more complex fused systems, such as pyrrolo[1,2-a]quinazolines and their triazino analogues, has also been an active area. tandfonline.comjrespharm.com Studies on these compounds have demonstrated their potential as anti-inflammatory agents and enzyme inhibitors. jrespharm.commdpi.com The synthesis of novel pyrrolo[3,4-h]quinazolines has also been explored, yielding compounds with different biological profiles. emanresearch.org This cumulative knowledge provides the foundation for the rational design of new, complex heterocyclic systems like this compound, with the aim of discovering molecules with unique and valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15ClN4O5 B12633238 C21H15ClN4O5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H15ClN4O5

Molecular Weight

438.8 g/mol

IUPAC Name

(11S,12R,16S)-N-(4-chloro-3-nitrophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide

InChI

InChI=1S/C21H15ClN4O5/c22-13-6-5-11(9-14(13)26(30)31)23-21(29)18-16-15(19(27)24-20(16)28)17-12-4-2-1-3-10(12)7-8-25(17)18/h1-9,15-18H,(H,23,29)(H,24,27,28)/t15-,16+,17?,18-/m0/s1

InChI Key

GUDLRFKUINIPKG-WFFDWFOESA-N

Isomeric SMILES

C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)NC5=CC(=C(C=C5)Cl)[N+](=O)[O-])C(=O)NC4=O

Canonical SMILES

C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)NC5=CC(=C(C=C5)Cl)[N+](=O)[O-])C(=O)NC4=O

Origin of Product

United States

Advanced Synthetic Methodologies for C21h15cln4o5 and Analogous Structures

Mechanistic Studies of Condensation Reactions in Pyrrolo[1,2-a]researchgate.netnuph.edu.uaresearchgate.nettriazino[2,3-c]quinazoline-5a(6H)carboxylic Acid Synthesis

The core structure of C21H15ClN4O5 is a 3-substituted-2,8-dioxo-7,8-dihydro-2H-pyrrolo[1,2-a] researchgate.netzsmu.edu.uamolaid.comtriazino[2,3-c]quinazoline-5a(6H)carboxylic acid. The synthesis of this scaffold is achieved through a condensation reaction of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with 2-oxoglutaric acid. researchgate.netscirp.org This reaction proceeds via a tandem heterocyclization, forming the pyrrolo[1,2-a] portion of the final molecule. nuph.edu.ua

While detailed mechanistic studies for this specific reaction are not extensively documented, the process is understood to involve the initial formation of a Schiff base between the primary amino group of the triazinone and one of the ketone functionalities of 2-oxoglutaric acid. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused heterocyclic system. The reaction is typically carried out in a suitable solvent such as glacial acetic acid, which also acts as a catalyst. researchgate.net

Optimization of Reaction Conditions and Reagent Stoichiometry for this compound Production

The production of this compound, specifically 11-chloro-3-phenyl-2,8-dioxo-7,8-dihydro-2H-pyrrolo[1,2-a] researchgate.netzsmu.edu.uamolaid.comtriazino[2,3-c]quinazoline-5a(6H)carboxylic acid, has been reported with a yield of 79.9%. researchgate.net The established reaction conditions involve refluxing a mixture of the corresponding 3-(2-aminophenyl)-6-(4-chlorophenyl)-1,2,4-triazin-5(2H)one and 2-oxoglutaric acid in glacial acetic acid for 6 hours. researchgate.net

Systematic optimization of reaction parameters, such as temperature, reaction time, and catalyst loading, is a common strategy to enhance reaction yields and purity. rjptonline.org While specific optimization studies for this compound are not available, research on analogous heterocyclic syntheses suggests that variations in these parameters can significantly impact the outcome. For instance, in the synthesis of related quinazoline (B50416) derivatives, adjusting the temperature and reaction time has been shown to improve yields. google.com A typical optimization process would involve screening different solvents, catalysts, and reagent stoichiometries to identify the most efficient conditions for the synthesis. rjptonline.org

The following table summarizes the reported synthesis of this compound and its analogs:

CompoundR-groupYield (%)Melting Point (°C)
This compound 4-Cl-Ph79.9225-227
Analog 1Phenyl83.0247-248
Analog 24-OCH3-Ph93.1245-246
Analog 34-CH3-Ph91.6248-252

Data sourced from a study on substituted 3-R-2,8-dioxo-7,8-dihydro-2H-pyrrolo[1,2-a] researchgate.netzsmu.edu.uamolaid.comtriazino[2,3-c]quinazoline-5a(6H)carboxylic acids. researchgate.net

Exploration of Alternative Synthetic Routes for this compound Precursors

Alternative synthetic pathways to precursors can offer advantages in terms of availability of starting materials, yield, and scalability. researchgate.net For instance, the synthesis of related fluorinated 3-aminophenyl-1,2,4-triazinothiadiazolones has been reported, suggesting that various substituted anilines can be used as starting materials for the synthesis of diverse triazinone precursors. acs.org The synthesis of a phosphorylated analog, 6-(5'-fluoro-2'-diphenylphosphorylanilido)-3-thioxo-1,2,4-triazin-5(2H)one, starts from 6-(5'-fluoro-2'-aminophenyl)-3-thioxo-1,2,4-triazin-5(2H)one, which is then phosphorylated. researchgate.netscirp.org This highlights the possibility of introducing substituents at various stages of the precursor synthesis.

Development of Green Chemistry Approaches in Heterocyclic Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact and improve efficiency. zsmu.edu.ua This includes the use of alternative energy sources, safer solvents, and catalytic methods. nih.gov

Application of Microwave and Ultrasound Irradiation in this compound Analog Synthesis

Microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and improved product purity. nuph.edu.uaresearchgate.netzsmu.edu.uascirp.org These non-conventional energy sources can accelerate reactions by promoting efficient heat transfer (microwaves) or through acoustic cavitation (ultrasound). rsc.org

In the context of heterocyclic synthesis, both microwave and ultrasound have been successfully employed for the preparation of quinazoline and related fused-ring systems. mdpi.comnih.gov For example, the synthesis of various nitrogen-containing bicyclic heterocycles has been shown to be significantly more efficient under microwave or ultrasound conditions compared to conventional heating. zsmu.edu.ua These methods are considered environmentally friendly due to reduced energy consumption and often the ability to use less solvent. nuph.edu.uascirp.org While the specific application of these techniques to the synthesis of this compound has not been reported, the successful synthesis of analogous pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives highlights the potential of these green methods. molaid.com

The following table compares conventional heating with microwave and ultrasound-assisted synthesis for a generic heterocyclic reaction:

MethodReaction TimeYield
Conventional HeatingHours to DaysModerate
Microwave IrradiationMinutes to HoursHigh
Ultrasound IrradiationMinutes to HoursHigh

This table represents a general comparison based on literature for various heterocyclic syntheses and is not specific to this compound. nuph.edu.uascirp.orgrsc.org

Solvent-Free or Reduced-Solvent Methodologies for Pyrrolo-Triazino-Quinazoline Derivatives

The use of organic solvents in chemical synthesis is a major contributor to chemical waste. Therefore, developing solvent-free or reduced-solvent methodologies is a key goal of green chemistry. Mechanochemical methods, such as ball milling, have been shown to be effective for conducting reactions in the absence of a solvent.

For the synthesis of pyrrolo[1,2-a]quinazoline-1,5-dione derivatives, a mechanochemical approach has been developed that significantly reduces the reaction time from 24 hours to 3 hours compared to conventional methods. molaid.com This solvent-free method also utilizes a heterogeneous catalyst, which can be easily recovered and reused, further enhancing its green credentials. The synthesis of other quinazoline derivatives has also been achieved under solvent-free conditions, often with microwave assistance. mdpi.com The application of such methodologies to the synthesis of this compound and its analogs could offer a more sustainable and efficient manufacturing process.

Chemo- and Regioselective Synthesis of this compound Derivatives

The selective functionalization of a complex molecule at a specific position is a significant challenge in synthetic chemistry. Chemo- and regioselective reactions allow for the modification of one functional group in the presence of others, or at a particular site within the molecule.

Currently, there is no specific information available in the scientific literature regarding the chemo- and regioselective synthesis of derivatives of this compound or the broader class of pyrrolo[1,2-a] researchgate.netzsmu.edu.uamolaid.comtriazino[2,3-c]quinazoline scaffolds. However, the principles of chemo- and regioselectivity have been applied to the synthesis and derivatization of other complex heterocyclic systems. For example, regioselective O-derivatization of quercetin (B1663063) has been achieved by carefully controlling reaction conditions. Similarly, regioselective approaches have been developed for the synthesis of carboline derivatives.

Future research in this area could explore the selective modification of the carboxylic acid group, the aromatic rings, or the lactam functionalities within the this compound structure to generate novel derivatives with potentially enhanced biological activities.

Strategies for Introducing Specific Substituents onto the this compound Skeleton

The functionalization of a core molecular skeleton is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's properties. For analogous benzodiazepine (B76468) structures, synthetic strategies are often focused on introducing a variety of substituents at specific positions to modulate activity. The benzodiazepine ring system is particularly amenable to such modifications. nih.gov

A key position for substitution is the C-7 position of the 1,4-benzodiazepine (B1214927) core. The introduction of a chlorine atom at this position has been shown to significantly enhance biological activity compared to unsubstituted analogs, likely due to favorable interactions with lipophilic regions of target proteins. chemisgroup.us Further diversification often involves late-stage functionalization, which is more efficient than carrying modifications through a multi-step synthesis. figshare.com One powerful technique is the palladium-catalyzed C-H activation/arylation. For instance, nordazepam, which features a chloro group at C-7, can be arylated at the C-5 phenyl ring using diaryliodonium salts and a palladium(II) acetate (B1210297) catalyst under microwave irradiation. This method allows for the introduction of a wide range of aryl groups at a late stage in the synthesis. figshare.com

Another versatile approach involves the generation of an enolate from a parent scaffold, followed by reaction with an alkyl halide. acs.org This strategy has been successfully employed to introduce alkyl substituents onto the methylene (B1212753) side chain of triazolo-benzodiazepine analogues. The choice of base, such as potassium hexamethyldisilazide (KHMDS), is critical for achieving clean reactions and good yields. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental for N-arylation. These conditions, often utilizing Pd(OAc)₂ and a suitable ligand like (±)-BINAP, facilitate the introduction of diverse aryl and amine substituents onto the benzodiazepine ring structure. nih.govresearchgate.net The ability to introduce substituents with a broad range of electronic and steric properties is essential for building compound libraries for SAR studies. researchgate.net

Table 1: Methods for Introducing Substituents on Benzodiazepine Analogs
PositionMethodologyReagents/CatalystsExample Substituent IntroducedReference
C-5 Phenyl RingLate-Stage C-H ArylationPd(OAc)₂, Diaryliodonium Salts, Acetic Acid (Microwave)Aryl groups figshare.com
Methylene Side ChainEnolate AlkylationKHMDS, Alkyl Halide (e.g., Methyl Iodide)Alkyl groups (e.g., Methyl) acs.org
Nitrogen AtomN-ArylationPd(OAc)₂, (±)-BINAP, NaOt-BuAryl groups (e.g., p-Toluidine) nih.gov
C-7 PositionChlorinationStandard chlorination methods during scaffold synthesisChloro group chemisgroup.us

Synthesis of Functionalized Analogs for Structure-Activity Relationship Investigations

The synthesis of functionalized analogs is fundamental to conducting structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity. chemmethod.comspu.edu.sy For benzodiazepines and related structures, this involves creating libraries of compounds where specific parts of the molecule are systematically varied. nih.govresearchgate.net

One effective strategy begins with a multicomponent assembly process to rapidly build a core scaffold, which is then diversified. For example, 1,2,3-triazolo-1,4-benzodiazepine scaffolds can be synthesized and subsequently functionalized through N-alkylation, palladium-catalyzed cross-coupling reactions, and α-aminonitrile chemistry to create large, diverse libraries. researchgate.net This approach allows for the variation of substituents on the privileged scaffold, leading to the identification of potent and selective binders for various biological targets. nih.gov

Another powerful method involves the intramolecular Pd(0)-mediated ring opening of an acylnitroso-derived cycloadduct to generate new hydroxamic acid-containing benzodiazepines. nih.gov To facilitate SAR studies, analogs lacking the hydroxamate functionality are also required. These can be synthesized via N–O bond reduction of the hydroxamate to provide the corresponding amide analogs, allowing for a direct comparison and assessment of the hydroxamic acid group's role in biological activity. nih.gov

The synthesis of diverse 1,4-benzodiazepine derivatives can also be achieved through a sequence involving intramolecular C–N bond coupling to form an azetidine-fused benzodiazepine intermediate. mdpi.com This intermediate can then undergo ring-opening reactions with various nucleophiles like sodium azide (B81097) (NaN₃), potassium cyanide (KCN), or sodium thiophenolate (PhSNa). This method provides access to a range of C-3 substituted benzodiazepines, which are valuable for detailed SAR investigations. mdpi.com The table below showcases examples of such functionalized analogs.

Table 2: Synthesis of Functionalized 1,4-Benzodiazepine Analogs for SAR Studies
Parent Scaffold/IntermediateReaction TypeReagentResulting Analog/Functional GroupReference
Hydroxamic acid-containing benzodiazepineN-O Bond ReductionTitanocene chlorideAmide analog nih.gov
Azetidine-fused benzodiazepineNucleophilic Ring OpeningNaN₃3-(2-Azidoethyl) substituted analog mdpi.com
Azetidine-fused benzodiazepineNucleophilic Ring OpeningKCN3-(Propanenitrile) substituted analog mdpi.com
Azetidine-fused benzodiazepineNucleophilic Ring OpeningPhSNa3-(2-(Phenylthio)ethyl) substituted analog mdpi.com
7-Bromo-triazolo-benzodiazepinePalladium-catalyzed Cross-CouplingArylboronic acidsAryl-substituted analogs researchgate.net

These systematic synthetic approaches enable the generation of focused compound libraries, which are essential for mapping the SAR of a chemical class and ultimately for the rational design of more potent and selective therapeutic agents. researchgate.netnih.gov

Sophisticated Structural Elucidation and Spectroscopic Characterization of C21h15cln4o5

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for C21H15ClN4O5 Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. libretexts.org Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to piece together the molecular puzzle, revealing atom-to-atom connectivity and spatial relationships. cjnmcpu.comnih.gov

The structural elucidation of this compound relies heavily on a combination of NMR experiments. cjnmcpu.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. The integration of the signals reveals the relative number of protons of each type. youtube.comyoutube.com The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. For a complex heterocyclic structure like this compound, which likely contains multiple aromatic rings, the spectra would show a series of signals in the aromatic regions (typically δ 7.0-9.0 ppm for ¹H and δ 110-160 ppm for ¹³C). orientjchem.orgresearchgate.netnih.gov

2D NMR (COSY, HMQC, HMBC): While 1D spectra provide foundational data, 2D experiments are crucial for establishing the molecular framework. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps in tracing out proton-proton spin systems within the various fragments of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are critical for connecting the molecular fragments identified by COSY and for establishing the positions of quaternary carbons and heteroatoms.

The following table presents hypothetical but representative NMR data for a plausible structure of this compound, such as a substituted quinazoline (B50416) derivative.

Atom No. ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (H to C)
H-2'8.15 (d, J=8.5 Hz)125.4C-4', C-6', C=O
H-57.80 (d, J=7.8 Hz)128.9C-7, C-8a
H-67.50 (t, J=7.8 Hz)126.3C-8, C-4a
H-77.95 (t, J=7.8 Hz)134.1C-5, C-8a
H-88.30 (d, J=7.8 Hz)127.5C-6, C-4a
H-5'8.45 (d, J=2.5 Hz)121.8C-1', C-3', C-NO₂
H-6'8.60 (dd, J=8.8, 2.5 Hz)130.2C-2', C-4', C-NO₂
NH10.5 (s)-C-2, C-4, C-1''

While solution-state NMR is excellent for determining the structure of soluble molecules, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of materials in their crystalline or amorphous solid forms. For analogues of this compound, ssNMR can be used to:

Distinguish Polymorphs: Different crystalline forms (polymorphs) of the same compound can have distinct ssNMR spectra due to differences in molecular packing and conformation in the solid state.

Characterize Heterocyclic Isomers: Differentiating complex heterocyclic isomers can be challenging using solution NMR alone. iastate.eduipb.pt Techniques like 13C{14N} Resonance Echo Saturation Pulse Double Resonance (RESPDOR) can act as an "attached nitrogen test," simplifying the identification of carbons directly bonded to nitrogen, which is particularly useful for nitrogen-rich heterocycles. nih.govacs.orgbohrium.com

Probe Intermolecular Interactions: ssNMR can provide insights into hydrogen bonding and other intermolecular interactions that define the crystal lattice.

Vibrational Spectroscopy Applications in this compound Research

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups, making them essential for structural confirmation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. chemanalytical.com Each functional group has a characteristic absorption frequency range. For this compound, which contains aromatic rings, chloro-, and nitro- functional groups, the FT-IR spectrum would provide clear evidence for their presence. umd.eduepa.govvscht.cz

Key expected absorptions include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

N-O Asymmetric & Symmetric Stretch: The nitro group (-NO₂) gives rise to two strong and characteristic absorption bands. For aromatic nitro compounds, these appear around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.comorgchemboulder.comlibretexts.orgspectroscopyonline.com

C=C Aromatic Ring Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

C-N Stretch: Found in the 1350-1250 cm⁻¹ range.

C-Cl Stretch: A strong absorption in the 800-600 cm⁻¹ fingerprint region.

The following table summarizes the expected characteristic FT-IR peaks for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3400 - 3200Medium
Aromatic C-H Stretch3100 - 3000Medium
C=O Stretch (Amide/Carboxyl)1720 - 1650Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong
N-O Asymmetric Stretch1550 - 1490Strong
N-O Symmetric Stretch1360 - 1320Strong
C-N Stretch1350 - 1250Medium
C-Cl Stretch800 - 650Strong

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar bonds and skeletal vibrations of aromatic rings. mdpi.com For a molecule like this compound, Raman spectroscopy would be highly effective for:

Confirming the Heterocyclic Core: The symmetric breathing vibrations of the aromatic and quinazoline ring systems would produce sharp and intense Raman signals.

Analyzing Crystalline Structure: Raman spectroscopy is a non-destructive technique well-suited for analyzing solid samples, providing information on crystallinity and polymorphism. minsocam.orgrsc.orgresearchgate.net

Detecting Symmetrical Vibrations: Vibrations that are weak or inactive in the IR spectrum, such as the symmetric vibrations of substituted benzene (B151609) rings, are often strong in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise mass of a molecule with high accuracy, which allows for the unambiguous determination of its elemental formula. xmu.edu.cn For this compound, HRMS would confirm the molecular formula by matching the experimentally measured mass of the molecular ion ([M+H]⁺ or [M]⁺˙) to the calculated theoretical mass.

Beyond confirming the formula, tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. chemguide.co.uknih.gov The molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. youtube.com Analyzing these fragmentation patterns provides crucial information about the molecule's structure, confirming the connectivity of different subunits. metwarebio.commiamioh.eduwhitman.edulibretexts.org

A plausible fragmentation pathway for a this compound structure could involve the initial loss of neutral molecules like water (H₂O), carbon monoxide (CO), or the nitro group (NO₂).

The table below shows hypothetical HRMS data for this compound.

Ion Calculated m/z Observed m/z Proposed Fragment
[M+H]⁺451.0804451.0801C₂₁H₁₆ClN₄O₅
[M-NO₂]+405.0905405.0902C₂₁H₁₆ClN₃O₃
[M-CO-Cl]+388.1142388.1139C₂₀H₁₅N₄O₄
[M-C₇H₄NO₂]+300.0643300.0640C₁₄H₁₁ClN₃O₃

By integrating the detailed data from NMR, vibrational spectroscopy, and HRMS, a complete and unambiguous structural assignment for the complex molecule this compound can be achieved, providing a solid foundation for further chemical and biological investigations.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

No specific ESI-MS or MALDI-MS studies, including mass spectra, ionization behavior, or observed mass-to-charge ratios for this compound, were found. ESI-MS is a soft ionization technique suitable for producing gas-phase ions from thermally labile molecules in solution, often resulting in multiply charged ions without significant fragmentation. nih.govnih.gov MALDI is also a soft ionization method that uses a matrix to absorb laser energy, allowing for the ionization of large molecules with minimal fragmentation, typically producing singly-charged ions. scripps.eduyoutube.com However, no publications presented data from the application of these methods to this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

There is no available literature detailing the tandem mass spectrometry (MS/MS) analysis of this compound. This technique involves the isolation of a specific ion (a parent ion) and its subsequent fragmentation to produce a spectrum of daughter ions. nih.gov The resulting fragmentation pattern provides critical information about the molecule's structure and connectivity. whitman.eduucdavis.edu Without experimental data, a fragmentation analysis for this compound cannot be conducted or reported.

X-ray Crystallography for Crystalline Structure Determination of this compound and its Cocrystals

No published research was identified that discusses the use of X-ray crystallography to determine the three-dimensional structure of this compound or any of its cocrystals. X-ray crystallography is a definitive method for determining molecular structure at an atomic level. researchgate.net Cocrystals are multi-component crystalline solids that can be analyzed to understand intermolecular interactions. youtube.comnih.gov The absence of such studies means no data on the crystalline form of this compound is available.

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Specific data from single-crystal X-ray diffraction analysis of this compound, which would provide its absolute configuration, bond lengths, and bond angles, could not be located. This technique is considered the most reliable method for unambiguously determining the 3D structure and stereochemistry of a molecule. nih.govspringernature.comencyclopedia.pub Without a successfully grown single crystal and subsequent diffraction analysis, these fundamental structural parameters for this compound remain undetermined in the available literature.

Powder X-ray Diffraction for Polymorphism Studies of this compound

No studies utilizing powder X-ray diffraction (PXRD) to investigate the potential polymorphic forms of this compound were found. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a unique diffraction pattern. rigaku.comresearchgate.net PXRD is a primary tool for identifying and distinguishing between these different polymorphs in a sample. semanticscholar.orgnih.gov As no such research has been published, there is no information on whether this compound exhibits polymorphism.

Due to the lack of specific scientific data for this compound across all requested analytical areas, the creation of an article with detailed research findings and data tables is not feasible.

Computational Chemistry and Molecular Modeling Approaches for C21h15cln4o5

Molecular Docking Simulations for C21H15ClN4O5-Target Interactions

Molecular docking is a fundamental computational method used to predict how a small molecule, such as this compound, binds to a macromolecular target. ndsu.eduresearchgate.netresearchgate.net This technique is crucial for understanding the basis of a compound's potential therapeutic effects.

Research on this compound has utilized flexible molecular docking to predict its binding modes and affinities with key enzymes involved in the inflammatory process. zsmu.edu.ua The primary goal of ligand-protein docking is to identify the preferred orientation of the ligand within the protein's binding site and to estimate the strength of the interaction, often represented by a scoring function. qiagenbioinformatics.comnumberanalytics.com A more negative score typically indicates a stronger predicted binding. qiagenbioinformatics.com

In studies involving this compound, the compound was docked against several biological targets known to be central to inflammation. zsmu.edu.ua The selection of these targets is based on their established roles in the pathophysiology of inflammatory conditions. zsmu.edu.ua The macromolecules, sourced from the Protein Data Bank (PDB), included:

Cyclooxygenase-1 (COX-1) : An enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. zsmu.edu.ua

Cyclooxygenase-2 (COX-2) : An enzyme that is also crucial for prostaglandin (B15479496) synthesis and is often upregulated during inflammation. zsmu.edu.ua

Phospholipase A2 (PLA2) : An enzyme that releases arachidonic acid, a precursor for various inflammatory mediators. zsmu.edu.ua

The docking studies revealed that this compound exhibits a notable affinity for these molecular targets. zsmu.edu.ua The analysis of the docking results allows for the estimation of the nature of interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues within the active sites of the enzymes. zsmu.edu.uaresearchgate.net Considering multiple distinct binding modes can improve the probability of correctly predicting the experimentally observed binding pose. nih.gov

Table 1: Predicted Binding Interactions of this compound with Inflammatory Targets
Biological TargetPDB ID Used in StudyGeneral Function in InflammationSignificance of Docking Study
Cyclooxygenase-1 (COX-1)3N8YProstaglandin synthesis (housekeeping functions, inflammation)Predicts potential for NSAID-like activity and side effects. zsmu.edu.ua
Cyclooxygenase-2 (COX-2)3LN1Prostaglandin synthesis (induced during inflammation)Predicts potential for selective or non-selective anti-inflammatory activity. zsmu.edu.ua
Phospholipase A2 (PLA2)1ZYXReleases arachidonic acid, a precursor to inflammatory mediatorsSuggests a broader mechanism of anti-inflammatory action upstream of COX enzymes. zsmu.edu.ua

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net This method is significantly faster and more cost-effective than traditional high-throughput screening. researchgate.net

In the context of this compound, a virtual library of related pyrrolo-[1,2-a] zsmu.edu.uamphu.edu.uatriazino-[c]quinazolines was created. mphu.edu.ua This library was designed based on the structural framework of this compound and other known anti-inflammatory agents. mphu.edu.ua The purpose of this virtual screening campaign was to identify novel compounds with similar or improved predicted affinity for anti-inflammatory targets like COX and 5-lipoxygenase (5-LOX). mphu.edu.uanih.gov The process involves docking each compound from the virtual library against the target protein and ranking them based on their docking scores to prioritize candidates for synthesis and further testing. researchgate.netui.ac.id

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles of this compound

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. stanford.eduresearchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility and stability of the ligand-target complex in a simulated biological environment. researchgate.netreadthedocs.iogalaxyproject.org

Following a docking study, MD simulations are a critical next step to assess the stability of the predicted binding pose of this compound within the active site of its target enzyme. nih.gov The simulation generates a trajectory, which is a record of the positions, velocities, and energies of all atoms in the system over time. github.io Analysis of this trajectory reveals how the complex behaves dynamically. mdpi.com

Two key metrics used in this analysis are:

Root Mean Square Deviation (RMSD) : This measures the average deviation of a protein's backbone atoms or a ligand's heavy atoms over time, relative to a reference structure (usually the initial docked pose). github.iogithub.com A stable, low, and plateauing RMSD value over the course of the simulation suggests that the ligand-protein complex has reached equilibrium and the ligand remains stably bound in its initial predicted pose. github.iomdpi.com

Root Mean Square Fluctuation (RMSF) : This metric quantifies the fluctuation of individual amino acid residues or parts of the ligand around their average positions. github.iogithub.com High RMSF values indicate regions of high flexibility, while low values signify stable regions. github.com Analyzing the RMSF of the protein's active site residues can show how the ligand's presence affects their mobility. mdpi.com

These analyses are crucial for validating the docking results, as a ligand that appears to bind well in a static model might prove to be unstable and dissociate over time in a dynamic simulation. nih.govmdpi.com

Table 2: Conceptual MD Simulation Analysis for a this compound-Target Complex
Analysis MetricPurposeInterpretation of a Favorable Result
RMSD of Protein BackboneTo assess overall protein structural stability during the simulation. github.ioThe value converges and remains stable (e.g., < 3 Å), indicating the protein maintains its fold. mdpi.com
RMSD of Ligand (this compound)To evaluate the stability of the ligand's binding pose within the active site. mdpi.comThe value remains low and stable, suggesting the ligand does not undergo major conformational changes or dissociate. mdpi.com
RMSF of Active Site ResiduesTo identify flexible and rigid regions of the binding pocket. github.ioKey interacting residues show low fluctuation, indicating stable and persistent contacts with the ligand. github.com

For more accurate predictions of binding affinity, advanced computational methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be employed. numberanalytics.comgithub.io These techniques, rooted in statistical mechanics, calculate the relative or absolute binding free energy of a ligand to a protein, which is a more rigorous and often more accurate measure than the scores provided by docking algorithms. medvolt.aimpg.de

The methods work by simulating a non-physical, or "alchemical," transformation. mpg.detemple.edu For instance, in a relative binding free energy calculation, one ligand (e.g., a known inhibitor) is gradually transformed into another (e.g., this compound) both in solution and when bound to the protein. temple.edu The difference in the free energy required for these two transformations corresponds to the difference in their binding affinities. temple.edunih.gov Absolute binding free energy (ABFE) calculations can also be performed, which predict the binding affinity of a single molecule independently. cresset-group.com

Although computationally expensive, FEP and TI are powerful tools for lead optimization, allowing for the precise evaluation of how small chemical modifications to a compound like this compound might impact its binding potency. medvolt.airesearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. plos.orgrsc.orgnih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular reactivity. nih.govucm.es

Applying quantum chemical calculations to this compound can elucidate:

Electronic Structure : This includes determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. rsc.org

Charge Distribution : Calculating the electrostatic potential surface maps regions of positive and negative charge on the molecule, which is crucial for understanding non-covalent interactions like hydrogen bonds and electrostatic contacts with a biological target. chemrxiv.org

Reactivity Descriptors : These calculations can predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack, providing insights into its metabolic fate or mechanism of action. nih.gov

This level of detailed electronic structure analysis helps rationalize the binding interactions observed in docking and MD simulations and can guide the design of new derivatives with improved properties. rsc.orgnih.gov

Density Functional Theory (DFT) Calculations for Geometries, Frequencies, and Spectroscopic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uni-muenchen.de It has proven to be a versatile and popular method in computational chemistry for predicting molecular properties. uni-muenchen.de

For the compound this compound, which can be identified as either 4-Chloro-N-(3-{N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide or 12-Chloro-3-(4-methoxyphenyl)-2,8-dioxo-7,8-dihydro-2H-pyrrolo[1,2-a] uni-muenchen.deCurrent time information in Berlin, DE.rsc.orgtriazino[2,3-c]quinazoline-5a(6H)carboxylic acid, DFT calculations are crucial for elucidating its fundamental characteristics.

Geometry Optimization: The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to a local minimum on the potential energy surface. Current time information in Berlin, DE. This process involves iteratively calculating the forces on the atoms and adjusting their positions until the energy of the molecule is minimized. Current time information in Berlin, DE.rsc.org For a molecule of this complexity, a variety of basis sets, such as the popular 6-311+G(d,p), could be employed in conjunction with a functional like B3LYP to achieve a balance between accuracy and computational cost. researchgate.net The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. biorxiv.org The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. uniroma1.it Scaling factors are often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

Spectroscopic Properties: DFT can also be used to predict various other spectroscopic properties. For instance, by employing Time-Dependent DFT (TD-DFT), it is possible to calculate the electronic absorption spectra (UV-Vis) of the molecule. redheracles.net This can help in understanding the electronic transitions within the molecule, such as HOMO-LUMO transitions. redheracles.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to aid in structure elucidation. unesp.br

While specific DFT data for this compound is not publicly available, the table below illustrates the kind of data that would be generated from such calculations for a hypothetical stable conformer.

ParameterCalculated Value
Total Energy (Hartree) Value
Dipole Moment (Debye) Value
Key Bond Lengths (Å) C-Cl: Value, C=O: Value, N-H: Value
**Key Bond Angles (°) **O-C-N: Value, C-N-N: Value
Key Vibrational Frequencies (cm⁻¹) C=O stretch: Value, N-H bend: Value, C-Cl stretch: Value
HOMO-LUMO Gap (eV) Value

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de It is calculated as the force acting on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de The MEP is typically visualized as a color-coded map superimposed on the molecular surface, where different colors represent different electrostatic potential values. avogadro.cc

For this compound, an MEP analysis would reveal regions of negative potential (electron-rich, typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are prone to nucleophilic attack. avogadro.cc For example, the oxygen and nitrogen atoms in the molecule are expected to be regions of high electron density and would likely be identified as potential sites for hydrogen bonding and electrophilic interactions.

Frontier Molecular Orbital (FMO) Analysis: The FMO theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in predicting the reactivity and electronic properties of a molecule. unesp.br The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. biorxiv.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive. biorxiv.org

An FMO analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO. The locations of these orbitals indicate the most probable sites for electrophilic and nucleophilic reactions, respectively. For instance, the analysis might show that the HOMO is localized on the electron-rich phenyl rings or the hydroxyl group, while the LUMO is concentrated around the electron-withdrawing nitro group or the carbonyl moieties. This information is invaluable for predicting how the molecule will interact with other chemical species.

The following table outlines the type of information that would be obtained from an MEP and FMO analysis of this compound.

AnalysisParameterPredicted Information
MEP Maximum Positive Potential Location of most likely nucleophilic attack
Minimum Negative Potential Location of most likely electrophilic attack
FMO HOMO Energy (eV) Electron-donating ability
LUMO Energy (eV) Electron-accepting ability
HOMO-LUMO Gap (eV) Chemical reactivity and stability
HOMO Distribution Likely sites for electrophilic attack
LUMO Distribution Likely sites for nucleophilic attack

Note: The predicted information is based on the general principles of MEP and FMO analysis and would be specified by actual calculations for this compound.

De Novo Design and Scaffold Hopping Methodologies for this compound Analogues

De Novo Design: De novo design is a computational strategy used to create novel molecules with desired properties from scratch. nih.gov This approach is particularly useful in drug discovery for generating new lead compounds. biorxiv.org For this compound, if it were identified as a molecule with interesting biological activity, de novo design algorithms could be employed to generate a library of new analogues. These algorithms typically build molecules atom by atom or fragment by fragment within a defined binding site of a biological target or based on a set of desired physicochemical properties. nih.gov The designed molecules can then be computationally screened for their predicted activity and other properties before being synthesized and tested experimentally.

Scaffold Hopping: Scaffold hopping is a powerful technique in medicinal chemistry used to identify new molecular frameworks (scaffolds) that can serve as bioisosteric replacements for the core structure of a known active compound. uniroma1.it The goal is to discover new chemotypes with similar biological activity but potentially improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. rsc.orgmdpi.com

For this compound, scaffold hopping could be used to replace its core structure, for example, the benzamide (B126) or the pyrrolo-triazino-quinazoline system, with other heterocyclic or carbocyclic scaffolds. Computational methods for scaffold hopping can be based on 2D similarity searches, 3D shape and pharmacophore matching, or more advanced field-based approaches. redheracles.net These methods would search large chemical databases for molecules that present a similar spatial arrangement of key functional groups to this compound, even if their underlying chemical scaffolds are different. redheracles.net The identified hits would then be subjected to further computational and experimental evaluation.

The table below summarizes the potential outcomes of applying these design methodologies to generate analogues of this compound.

MethodologyObjectivePotential Outcome
De Novo Design Generate novel molecules with similar or improved properties.A virtual library of new chemical entities with diverse scaffolds and predicted high affinity for a target.
Scaffold Hopping Identify new core structures with similar biological activity.A set of existing or synthetically accessible compounds with different chemical backbones but similar pharmacophoric features to this compound.

Elucidation of Molecular Mechanisms of Action Pre Clinical and Theoretical Frameworks

Investigation of C21H15ClN4O5 Interactions with Specific Enzyme Systems

Theoretical studies indicate that this compound and its structural analogs possess a significant affinity for key enzymes involved in inflammation and cellular signaling. The core structure, which combines fragments from known pharmacologically active agents, is designed to interact with multiple targets. preprints.org

Molecular docking studies have been instrumental in predicting the anti-inflammatory potential of the pyrrolo[1,2-a] preprints.orgnih.govmdpi.comtriazino[2,3-c]quinazoline scaffold, to which this compound belongs. preprints.orgmdpi.com These in silico analyses simulate the binding of the compound to the active sites of crucial enzymes in the arachidonic acid cascade, namely Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Phospholipase A2 (PLA2). preprints.org

The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. colab.ws PLA2 is an upstream enzyme that liberates arachidonic acid from the cell membrane, making it available for metabolism by COX enzymes. nih.govmdpi.com The dual inhibition of both COX-2 and other related enzymes like 5-lipoxygenase (5-LOX) is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. dovepress.com

Theoretical binding analyses for the compound class of this compound show a high affinity for the active sites of these enzymes, comparable to standard drugs like Diclofenac and Celecoxib. preprints.org The interactions are characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's catalytic domain. preprints.org For instance, the ability of COX inhibitors to bind within the hydrophobic channel of the enzyme and interact with critical residues like Ser530 is a key determinant of their inhibitory activity. dovepress.com

Table 1: Predicted Interactions of Pyrrolo[1,2-a] preprints.orgnih.govmdpi.comtriazino[2,3-c]quinazoline Scaffolds with Inflammatory Enzymes
Target EnzymePDB IDInteraction TypeKey Interacting Residues (Predicted)Reference Drug
COX-1 3N8YHydrogen Bonds, Halogen, HydrophobicNot SpecifiedDiclofenac
COX-2 3LN1Hydrogen Bonds, Halogen, HydrophobicNot SpecifiedCelecoxib
PLA2 1ZYXHydrogen Bonds, Halogen, HydrophobicNot SpecifiedLicofelone

This table is based on molecular docking data for the general compound class as reported in the literature. preprints.org

While direct experimental data for this compound is pending, analysis of its core structure and related heterocyclic systems provides a strong theoretical basis for its potential as a kinase inhibitor. The quinazoline (B50416) scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved tyrosine kinase inhibitors (TKIs) that target pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR) and Mitogen-Activated Protein Kinase (MAPK). nih.govnih.gov

VEGFR-2 Inhibition: The VEGFR-2 signaling pathway is critical for angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis. mdpi.comresearchgate.net Inhibitors typically bind to the ATP-binding site in the kinase domain of VEGFR-2, preventing its activation and downstream signaling. nsf.gov Structurally related pyrrolo[2,1-f] preprints.orgnih.govmdpi.comtriazine derivatives have been synthesized and identified as potent inhibitors of VEGFR-2. nih.govgoogle.comnih.gov These compounds show activity in the nanomolar range and effectively block VEGF-dependent cellular processes. nih.govnih.gov This suggests that the pyrrolo-triazine component of this compound could confer an affinity for the VEGFR-2 kinase domain.

MAPK Pathway Perturbation: The MAPK pathway is a central signaling cascade that translates extracellular stimuli into cellular responses like proliferation, differentiation, and apoptosis. nih.govnih.gov The p38 MAPK subfamily, in particular, is a key mediator of inflammatory cytokine production. colab.wsgoogle.com A novel class of p38 MAPK inhibitors based on the 4-(phenylamino)-pyrrolo[2,1-f] preprints.orgnih.govmdpi.comtriazine scaffold has been discovered. colab.wsnih.gov These compounds demonstrated potent enzyme inhibition and robust efficacy in pre-clinical models of inflammation, suggesting that the core scaffold of this compound may interact with and perturb this critical inflammatory pathway. colab.ws The ERK/MAPK pathway is also a frequent target, with its inhibition affecting cell cycle progression and survival. nih.govfrontiersin.org

Engagement with Receptor Systems and Downstream Signaling Cascades

The interaction of this compound with enzyme active sites represents a form of ligand-receptor engagement that initiates a cascade of downstream effects, including the modulation of critical transcriptional factors.

The binding of a ligand, such as this compound, to the active site of an enzyme is a dynamic process that often involves conformational changes in the protein structure. squarespace.comnih.gov This "induced fit" model suggests that the initial binding event triggers structural rearrangements in the receptor to achieve a more stable, lower-energy complex. nih.gov

In the context of the docking studies on the this compound scaffold, the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pockets of COX and PLA2 enzymes is predicted. preprints.org These interactions anchor the molecule in a specific orientation, and in doing so, are likely to stabilize a non-functional conformation of the enzyme, thereby inhibiting its catalytic activity. nih.gov Similarly, for kinase inhibition, binding within the ATP pocket induces a conformational state that is incompatible with ATP binding or phosphotransfer, effectively shutting down the signaling cascade. nih.govnih.gov

The enzymatic pathways modulated by this compound have direct links to the regulation of gene expression through key transcription factors.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): NF-κB is a master regulator of the immune and inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and cell survival proteins. wikipedia.orgnih.gov The signaling pathways that activate NF-κB are often initiated by stimuli that also activate the COX and MAPK pathways. dovepress.comjci.org Significantly, compounds with a quinazoline scaffold, structurally related to this compound, have been identified as inhibitors of NF-κB. preprints.org By inhibiting upstream kinases or the production of inflammatory mediators that activate the NF-κB pathway, this compound could theoretically prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes. preprints.orgdovepress.com

AP-1 (Activator Protein 1): AP-1 is another critical transcription factor that regulates genes involved in cellular proliferation, differentiation, and apoptosis in response to stimuli like growth factors and stress. wikipedia.org The activity of AP-1 is heavily regulated by the MAPK signaling cascades, particularly the JNK and ERK pathways. nih.govfrontiersin.org Given the evidence that related pyrrolo-triazine scaffolds can inhibit p38 MAPK, it is plausible that this compound could exert downstream effects on AP-1 activity. colab.wsnih.gov By perturbing MAPK signaling, the compound could modulate the phosphorylation state and transcriptional activity of AP-1 components like c-Jun and c-Fos, thereby influencing the expression of genes that control cell fate. wikipedia.org

Cellular and Subcellular Effects of this compound (Mechanistic Investigations)

The molecular interactions of this compound are predicted to translate into significant effects at the cellular level, influencing processes from proliferation to programmed cell death. nih.gov While direct experimental data on the subcellular localization of this compound is not yet available, its potential effects can be inferred from its known molecular targets.

The inhibition of key signaling pathways often leads to predictable cellular outcomes. For instance, potent VEGFR-2 inhibitors are known to induce apoptosis and cause cell cycle arrest in cancer cells, primarily by cutting off the signals that promote survival and proliferation. dovepress.commdpi.com Studies on related compounds have shown that inhibition of VEGFR-2 can lead to cell cycle arrest at the G2/M phase and a significant increase in both early and late-stage apoptosis. mdpi.com

Furthermore, the inhibition of the NF-κB pathway is strongly correlated with an increased susceptibility to apoptosis, as NF-κB controls the expression of several anti-apoptotic proteins. wikipedia.orgdovepress.com Research on the broader class of pyrrolo[1,2-a] preprints.orgnih.govmdpi.comtriazino[2,3-c]quinazolines has indicated that their anti-inflammatory action is linked to the disruption of nitric oxide (NO)-dependent mechanisms and a reduction in apoptosis, highlighting a direct impact on cellular survival pathways. mdpi.com The modulation of intracellular calcium levels and the generation of free radicals are other potential cellular effects that can be triggered by interference with these signaling cascades. nih.gov

No Scientific Data Available for this compound on Programmed Cell Death and Cell Cycle Regulation

Initial investigations to generate a detailed scientific article on the molecular mechanisms of the chemical compound with the formula This compound have revealed a significant lack of publicly available research data. Despite identifying the compound's chemical name and its availability as a screening molecule, no preclinical or theoretical studies detailing its effects on programmed cell death pathways or cell cycle progression could be located.

The chemical formula this compound corresponds to the compound 4-CHLORO-N-(3-{N'-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE chemdiv.comchemdiv.com. This compound is cataloged by chemical suppliers and is listed in databases such as the Library of Integrated Network-based Cellular Signatures (LINCS) Data Portal under the identifier LSM-1738 miami.edu.

However, extensive searches for scientific literature detailing its biological activity have yielded no results. Specifically, there is no accessible research on the following topics as requested:

Induction of Programmed Cell Death Pathways (Apoptosis, Necroptosis): No studies were found that investigate whether this compound can induce these forms of cell death or the molecular machinery it might interact with to do so.

Impact on Cell Cycle Progression and Regulation: There is no available data on how this compound affects the different phases of the cell cycle or the regulatory proteins involved.

Theoretical Prediction and Validation of Multi-Target Mechanisms: No computational, in-silico, or experimental validation studies for any predicted protein targets of this compound were identified.

One publication was found that mentioned the elemental analysis for a compound with the formula this compound. However, this was in the context of synthesizing a different class of compounds—substituted pyrrolo[1,2-a] chemdiv.comzsmu.edu.uatriazino[2,3-c]quinazolines—with potential anti-inflammatory properties, and did not provide any mechanistic studies for the specific compound zsmu.edu.ua.

Due to the absence of specific research findings on the biological and molecular actions of this compound, it is not possible to generate the requested scientific article. The compound remains a largely uncharacterized molecule in the public scientific domain, awaiting preclinical investigation to elucidate any potential therapeutic effects and its mechanisms of action.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of C21h15cln4o5 and Its Derivatives

Traditional Structure-Activity Relationship (SAR) Derivations

Traditional SAR studies involve systematically modifying a lead compound's structure to identify which parts of the molecule, known as pharmacophores, are crucial for its biological effects and how different substituents influence its activity.

The fundamental pharmacophore of this compound class is the quinazoline (B50416) (or quinazolinone) core itself. rsc.orgresearchgate.net SAR studies consistently demonstrate that the core heterocyclic system is essential for activity. The ability to substitute at multiple positions on this scaffold allows for extensive modification to optimize biological activity. researchgate.net

Key pharmacophoric features identified for quinazoline derivatives include:

The Quinazoline Nucleus : This bicyclic system is the foundational structure responsible for binding to various biological targets. acs.org

Substitution at Position 2 : Groups at this position, such as alkyl, heteroaryl, or substituted amine moieties, play a significant role in modulating potency and selectivity. mdpi.comrsc.org

Substitution at Position 3 : The introduction of a substituted aromatic ring at this position is often essential for antimicrobial and anticancer activities. nih.gov

Substitution at Position 4 : An amino group at the C-4 position is a common feature in many biologically active quinazolines, including potent kinase inhibitors. nih.govacs.org

Substitutions on the Benzene (B151609) Ring : Modifications at positions 6, 7, and 8 with polar groups, halogens, or other functionalities are critical for fine-tuning the molecule's electronic properties, solubility, and target interactions. nih.govmdpi.com

For instance, in the development of antifungal agents, researchers found that the 4-aminoquinazoline scaffold was a potent and biologically active structure. acs.org Similarly, for antibacterial activity, a carboxylic acid ester at the 2nd position was identified as an essential pharmacophoric feature. rsc.org

The type and position of substituents on the quinazoline ring dramatically influence the molecule's biological activity by altering its hydrophobicity, electronic distribution, and steric profile.

Electronic Effects : The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly impact activity. For example, studies on certain quinazolinone hybrids revealed that aromatic groups with EWGs (like nitro or halo groups) led to better inhibitory activity compared to those with EDGs. rsc.org In another series, the presence of methoxy (B1213986) or methyl groups on a phenyl ring substituent enhanced antibacterial effects. nih.gov The chlorine atom in the C21H15ClN4O5 formula suggests a deliberate use of an electronegative, electron-withdrawing substituent, a common strategy to enhance potency. indiandrugsonline.org

Positional Effects : The location of a substituent is often as important as its chemical nature. Halogen atoms at positions 6 and 8 have been shown to improve the antimicrobial activities of quinazolinones. nih.gov For anticancer activity, substitutions at positions 6 and 7 of the quinazoline core can enhance inhibitory efficacy. ekb.eg For example, a study on 7- or 8-substituted-4-morpholine-quinazoline derivatives identified potent anticancer agents. biomedres.us

Steric and Hydrophobic Effects : Bulky, hydrophobic groups can enhance activity by improving membrane permeability or through specific hydrophobic interactions within a receptor's binding pocket. rsc.orgeco-vector.com A study on quinazolinone hybrids showed that bulky, hydrophobic substituents at the para position of a phenyl ring attached to the quinazolinone were essential for anti-proliferative activity. rsc.org Conversely, in some cases, less bulky groups are favored to avoid steric clashes. indiandrugsonline.org

Table 1: Influence of Substituents on the Activity of Quinazoline Derivatives
PositionSubstituent TypeObserved Effect on ActivityExample ActivityReference
C2Carboxylic acid esterEssential for activityAntibacterial rsc.org
C2Propyl groupPotent activity compared to other alkylsAnticancer rsc.org
C3Substituted aromatic ringEssential for activityAntimicrobial nih.gov
C4Amine or substituted aminesImproves activityAntimicrobial nih.gov
C6, C7Oxygenated substituentsEssential for activityAnticancer rsc.org
C6, C8Halogen atom (e.g., Cl, F)Improves activityAntimicrobial nih.gov
Phenyl Ring at C3Electron-withdrawing group (e.g., NO₂)Enhances activityAnti-leishmanial rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. orientjchem.orgdergipark.org.tr This approach is invaluable for predicting the activity of novel compounds before their synthesis. jcsp.org.pk

For quinazoline derivatives, both 2D and 3D-QSAR models have been successfully developed to predict activities ranging from anticancer to antihypertensive. indiandrugsonline.orgresearchgate.net

2D-QSAR : These models correlate biological activity with 2D molecular descriptors that can be calculated from the chemical structure's connection table, without needing 3D conformational information. researchgate.netresearchgate.net Methods like Multiple Linear Regression (MLR) are commonly used to build the predictive equation. chalcogen.roacs.org For a series of 4-anilinoquinazoline (B1210976) derivatives, a 2D-QSAR model was developed that showed a strong correlation between physicochemical descriptors and EGFR kinase inhibition. chalcogen.ro

3D-QSAR : These models provide a more intuitive understanding of drug-receptor interactions by considering the 3D properties of molecules. nih.govresearchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.gov These methods calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the aligned molecules and correlate them with activity. nih.govnih.gov For quinazolin-4(3H)-one analogs, robust 3D-QSAR models were developed to predict their EGFR inhibitory activity and guide the design of new, more potent compounds. nih.gov

The foundation of any QSAR model is the calculation and selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net For quinazoline derivatives, a wide array of descriptors have been found to be important.

Electronic Descriptors : These describe the electronic properties of the molecule. Key electronic descriptors for quinazolines include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), as well as atomic net charges on specific atoms (e.g., qC6, qC10). orientjchem.orgresearchgate.net These are often calculated using quantum chemical methods. orientjchem.org

Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule, describing aspects like size, shape, and branching. Electro-topological state indices (E-state indices) like SssOE index and SsCH3 count have been shown to be significant for the activity of quinazolinone analogues. indiandrugsonline.orgchalcogen.ro

Thermodynamic and Hydrophobic Descriptors : Descriptors related to a molecule's solubility and partitioning behavior, such as the octanol-water partition coefficient (LogP), are also frequently used. dergipark.org.tr

The selection of the most relevant descriptors is a critical step, often performed using statistical methods like genetic algorithms (GA) or stepwise regression to avoid overfitting and build a robust model. jcsp.org.pkbiointerfaceresearch.com

Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinazoline Derivatives
Descriptor CategorySpecific DescriptorDescriptionReference
ElectronicAtomic Net Charge (e.g., qC6)Describes the electron distribution on specific atoms. orientjchem.org
E-HOMO (Highest Occupied Molecular Orbital Energy)Relates to the molecule's ability to donate electrons. orientjchem.org
E-LUMO (Lowest Unoccupied Molecular Orbital Energy)Relates to the molecule's ability to accept electrons. researchgate.net
TopologicalE-State Indices (e.g., SssOE index)Encodes information about electronic and topological attributes of atoms. indiandrugsonline.org
Atom Counts (e.g., Chlorine count)Simple count of specific atom types in the molecule. chalcogen.ro
3D DescriptorsSteric Fields (CoMFA)Represents the spatial shape and size of the molecule. nih.gov
Electrostatic Fields (CoMFA/CoMSIA)Represents the 3D distribution of charge in the molecule. nih.gov
PhysicochemicalDipole MomentMeasures the overall polarity of the molecule. dergipark.org.tr

A QSAR model is only useful if it is statistically robust and has good predictive power. Therefore, rigorous validation is essential. scielo.br

Internal Validation : This process assesses the stability and robustness of the model using only the training set data. The most common method is leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (Q² or q²). A high Q² value (typically > 0.5) indicates good internal predictivity. brieflands.comsvuonline.org

External Validation : This is a more stringent test of a model's predictive ability. The model, built using the training set, is used to predict the activities of an independent "test set" of compounds that were not used in model development. The predictive ability is often measured by the predictive R² (pred_R²). indiandrugsonline.orgchalcogen.ro

Key Statistical Parameters :

R² (Coefficient of Determination) : Measures the goodness-of-fit of the model to the training data. Values closer to 1.0 indicate a better fit. orientjchem.org

Q² (Cross-validated R²) : Measures the internal predictive power of the model. nih.gov

RMSE (Root Mean Square Error) : Represents the deviation between predicted and actual values, providing a measure of the model's prediction error in the units of the biological activity. jcsp.org.pk

Numerous QSAR studies on quinazoline analogues have reported statistically significant models. For instance, a 3D-QSAR study on quinazolin-4(3H)-one analogs yielded a CoMFA model with R² = 0.855 and Q² = 0.570, and a CoMSIA model with R² = 0.895 and Q² = 0.599, indicating robust and predictive models. nih.gov Another 2D-QSAR study on quinazolinone analogues reported a model with r² = 0.8118 and a predictive r² = 0.7428. indiandrugsonline.org

Table 3: Statistical Validation Parameters from Various QSAR Studies on Quinazoline Derivatives
Compound SeriesQSAR MethodQ² (LOO)pred_R²Reference
4-Anilinoquinazolines (EGFR inhibitors)4D-QSAR (MLR)0.710.600.69 jcsp.org.pk
Quinazolin-4(3H)-ones (EGFR inhibitors)3D-QSAR (CoMFA)0.8550.570- nih.gov
Quinazolin-4(3H)-ones (EGFR inhibitors)3D-QSAR (CoMSIA)0.8950.599- nih.gov
Quinazolinone analogues (Antihypertensive)2D-QSAR (PLS)0.8118-0.7428 indiandrugsonline.org
Quinazolinone analogues (Antihypertensive)3D-QSAR (kNN-MFA)-0.73880.6983 indiandrugsonline.org
4-Anilinoquinazolines (EGFR inhibitors)2D-QSAR (MLR)0.9120.8000.6042 chalcogen.ro
Quinazoline derivatives (Anticancer)2D-QSAR (MLR)0.7450.6690.941 acs.org

Ligand-Based and Target-Based QSAR Strategies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These strategies are broadly categorized as ligand-based or target-based.

Ligand-Based QSAR:

This approach is utilized when the three-dimensional structure of the biological target is unknown, relying solely on the structures of molecules known to interact with it (ligands). nih.govnih.gov For a series of this compound derivatives, a ligand-based QSAR study would begin by synthesizing and testing a library of analogs to generate biological activity data (e.g., IC50 values).

Key steps would involve:

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For this compound, important descriptors would likely include electronic properties (e.g., Hammett constants for substituents on the aromatic rings), steric parameters (e.g., molar refractivity), and lipophilicity (e.g., logP).

Target-Based QSAR (3D-QSAR):

When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR, a target-based approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. This method provides a 3D map of where steric and electrostatic modifications on the ligand would be favorable or unfavorable for activity.

In a hypothetical scenario where this compound binds to a specific enzyme, the process would be:

Molecular Alignment: A set of active analogs are aligned or "superimposed" within the enzyme's binding site. This is the most critical step and is guided by the ligand's interaction with key amino acid residues.

Field Calculation: Steric and electrostatic fields are calculated around the aligned molecules on a 3D grid.

Correlation and Visualization: The field values are correlated with biological activity data. The results are often visualized as color-coded contour maps, highlighting regions where, for instance, bulky groups or positive charges would increase or decrease activity. This provides intuitive guidance for designing more potent derivatives.

A hybrid approach combining both ligand- and target-based strategies can also be powerful, using ligand data to refine the understanding of target-based models. iaanalysis.commdpi.com

Pharmacophore Modeling and Ligand Design for this compound Derivatives

Pharmacophore modeling is another cornerstone of ligand-based drug design. researchgate.net A pharmacophore represents the essential 3D arrangement of chemical features that a molecule must possess to be recognized by a specific biological target and elicit a response.

Generation of Hypotheses for Molecular Recognition

A pharmacophore hypothesis for derivatives of this compound would be generated by analyzing a set of known active molecules. nih.gov The process involves identifying common chemical features and their spatial relationships. For the this compound scaffold, these features would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the nitro group and the carbonyl groups.

Hydrogen Bond Donors (HBD): The N-H protons of the amide and hydrazone linkages, and the hydroxyl group.

Aromatic Rings (AR): The three phenyl rings, which can engage in π-π stacking interactions.

Hydrophobic Features (HY): The chlorophenyl moiety.

Software like Catalyst or PHASE can be used to superimpose active ligands and generate multiple hypotheses. dergipark.org.tr The best hypothesis is typically the one that best explains the activity of the known ligands and can accurately predict the activity of test compounds.

Table 1: Hypothetical Pharmacophore Features for this compound This table illustrates the potential pharmacophoric features that would be considered in a modeling study based on the structure of this compound.

Pharmacophore FeaturePotential Structural Origin in this compoundPotential Interaction with Target
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygens, Nitro Group OxygensForms hydrogen bonds with donor residues (e.g., Lys, Arg, His)
Hydrogen Bond Donor (HBD)Amide N-H, Hydrazone N-H, Hydroxyl O-HForms hydrogen bonds with acceptor residues (e.g., Asp, Glu, Gln)
Aromatic Ring (AR)Chlorophenyl, Central Phenyl, Nitrophenyl RingsEngages in π-π stacking or hydrophobic interactions (e.g., with Phe, Tyr, Trp)
Hydrophobic Feature (HY)Chlorophenyl MoietyFits into a hydrophobic pocket in the binding site

Application in Focused Library Design and Lead Optimization

Once a validated pharmacophore model is established, it becomes a powerful tool for drug discovery. creative-biostructure.com

Focused Library Design: The pharmacophore model can be used as a 3D query to screen large virtual databases of compounds. acs.org This process, known as virtual screening, rapidly identifies molecules from millions of candidates that match the essential features of the pharmacophore, thus "focusing" the subsequent experimental screening on a much smaller, more promising set of compounds.

Lead Optimization: For a lead compound like this compound, the pharmacophore model provides a roadmap for structural modifications to enhance activity. creative-biostructure.com It can guide chemists on where to add, remove, or modify functional groups to better match the hypothesis. For example, if the model indicates an unused hydrogen bond donor feature, a chemist might modify a part of the molecule to introduce a hydroxyl or amine group at that position. This iterative process of design, synthesis, and testing, guided by the pharmacophore model, is central to lead optimization. meilerlab.org

Table 2: Illustrative Example of a Focused Library Design Strategy This table provides a hypothetical example of how a pharmacophore model for this compound could guide the design of a focused library of derivatives for synthesis and testing.

Derivative IDModification Based on PharmacophoreHypothesized OutcomeVirtual Screening Score
C21-Deriv-001Replace -Cl with -F on the benzamide (B126) ringProbe tolerance for smaller halogen (hydrophobic feature)0.85
C21-Deriv-002Replace -NO2 with -CN on the phenylhydrazone ringTest alternative strong H-bond acceptor0.91
C21-Deriv-003Shift -OH group from ortho to para positionEvaluate importance of H-bond donor position0.78
C21-Deriv-004Methylate the amide N-HRemove a key H-bond donor to test its necessity0.45

Future Research Perspectives and Methodological Advancements in C21h15cln4o5 Studies

Integration of Artificial Intelligence and Machine Learning in C21H15ClN4O5 Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery and development. mdpi.comresearchgate.net For a compound with the complexity of this compound, these technologies offer powerful tools to navigate the vast chemical space, predict biological activity, and streamline synthesis, thereby accelerating the entire research and development pipeline. mdpi.comnih.gov

A primary application of AI in this compound research is the development of predictive models for discovering novel analogues with enhanced or specified biological activities. Machine learning algorithms, particularly deep learning, can analyze extensive datasets of chemical structures and their corresponding biological data to establish Quantitative Structure-Activity Relationships (QSAR). nih.gov These models can identify subtle patterns and correlations that may not be apparent to human researchers. nih.gov

By training on existing data, these AI models can virtually screen millions of potential this compound analogues, predicting their efficacy, potential off-target effects, and other critical properties. the-innovation.org This predictive capability allows researchers to prioritize a smaller, more promising set of candidates for synthesis and experimental testing, significantly reducing the time and cost associated with the discovery phase. researchgate.net

Table 1: AI/ML Approaches in Predictive Modeling for this compound Analogues

Model Type Application in this compound Research Key Advantages
Deep Neural Networks (DNNs) Predicts bioactivity and physicochemical properties from molecular structures. Can learn complex, non-linear relationships in large datasets.
Graph Convolutional Networks (GCNs) Analyzes molecules as graphs to predict properties and interactions. Effectively captures topological and structural features of the molecule.
Recurrent Neural Networks (RNNs) Generates novel molecular structures with desired properties (de novo design). Can explore new areas of chemical space for innovative analogues.

| Support Vector Machines (SVMs) | Classifies compounds as active or inactive against specific biological targets. | Robust for classification tasks with high-dimensional data. |

The synthesis of a complex molecule like this compound is a multi-step process that has traditionally relied heavily on the expertise and intuition of chemists. youtube.com AI is now being deployed to automate this critical task. Retrosynthesis prediction tools, powered by machine learning, can analyze the structure of this compound and propose viable synthetic pathways by breaking it down into simpler, commercially available precursors. youtube.comspringernature.com

These AI systems learn from vast databases of millions of published chemical reactions, enabling them to suggest novel and efficient routes that might not be immediately obvious. youtube.com When coupled with robotic automation, this creates a fully autonomous platform for synthesis. nih.gov Such systems can dynamically set up the required hardware, conduct reactions with precision, and even reconfigure themselves for subsequent steps, leading to a more efficient and reproducible synthesis process. youtube.comnih.gov This integration of AI planning and robotic execution represents a significant leap towards a more automated future in chemical synthesis. youtube.com

Exploration of Novel Molecular Targets and Pathways for this compound

Identifying the molecular targets that a compound interacts with is fundamental to understanding its mechanism of action and therapeutic potential. researchgate.net For this compound, advanced screening and target identification strategies are crucial for uncovering new therapeutic applications and elucidating its complete biological activity profile.

Phenotypic screening represents a powerful approach to drug discovery where compounds are tested for their ability to produce a desired change in a disease-relevant cellular or organismal model, without prior knowledge of a specific molecular target. charnwooddiscovery.comnih.gov This method is particularly valuable when the underlying disease mechanism is not fully understood. charnwooddiscovery.com A compound like this compound could be screened across various disease models to identify unexpected therapeutic effects.

Once a compound of interest is identified through a phenotypic screen, the critical next step is "target deconvolution"—the process of identifying the specific molecular target(s) responsible for the observed effect. semanticscholar.orgnih.gov This is a major bottleneck in phenotypic discovery, but modern chemoproteomic methods have streamlined the process. nih.gov

Table 2: Key Target Deconvolution Strategies

Strategy Description Application for this compound
Affinity Chromatography The this compound molecule is immobilized on a solid support to "pull down" its binding partners from cell extracts for identification, often by mass spectrometry. nih.govtechnologynetworks.com A direct and widely used method to isolate specific protein targets from a complex mixture.
Chemical Proteomics Uses chemical probes derived from the active molecule to map proteome-wide interactions within native biological systems. nih.govnih.gov Provides a comprehensive view of direct and indirect targets in a physiological context.
Protein Microarrays Purified proteins are arrayed on a slide and incubated with a labeled version of this compound to identify binding interactions. technologynetworks.com Enables high-throughput screening against a large number of potential protein targets simultaneously.

| Genetic Approaches (e.g., CRISPR) | Systematically knocks out genes to identify which ones are essential for the compound's activity, thereby implicating the gene product as a potential target. nih.gov | Validates whether a putative target is functionally relevant to the compound's observed effect. |

Most small molecule drugs interact with multiple proteins, not just their intended therapeutic target. nih.gov These "off-target" interactions are a primary cause of adverse effects but can also present opportunities for drug repurposing. nih.govmdpi.com A thorough investigation of the off-target profile of this compound is essential for a complete understanding of its biological activity.

Advanced in Silico Methods for this compound Property Prediction and Optimization

In silico, or computer-aided, methods are indispensable tools in modern drug discovery, allowing for the rapid and cost-effective prediction of a molecule's properties before it is synthesized. researchgate.netnih.gov For this compound and its analogues, these methods can guide the optimization process, ensuring that new designs have improved pharmacokinetic and pharmacodynamic profiles.

Data-based approaches, such as QSAR, and structure-based methods, like molecular docking, are central to this process. researchgate.net These computational tools can predict a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify and filter out candidates with unfavorable profiles early in the development process. researchgate.net By simulating the interaction between this compound analogues and their target proteins, researchers can prioritize modifications that are most likely to improve binding affinity and selectivity. The integration of multiple in silico techniques provides a powerful, multi-faceted strategy for optimizing lead compounds. researchgate.net

Table 3: In Silico Tools for this compound Optimization

Method Purpose Application
Molecular Docking Predicts the preferred orientation and binding affinity of a molecule to a target protein with a known 3D structure. To screen virtual libraries of this compound analogues and rank them based on predicted binding strength.
Molecular Dynamics (MD) Simulations Simulates the movement of the compound and its target protein over time to assess the stability of their interaction. To understand the dynamic nature of the binding process and confirm the stability of the docked pose.
QSAR Modeling Relates variations in molecular structure to changes in biological activity or physicochemical properties. researchgate.net To predict the activity and ADMET properties of unsynthesized this compound analogues.

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | To design new analogues that retain the key features for target interaction while modifying other parts of the molecule to improve properties. |

Enhanced QSAR Modeling and Multi-Target QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug discovery, enabling the prediction of biological activity from molecular structure. mdpi.com For a novel compound such as this compound, enhanced QSAR approaches can provide initial insights into its potential biological targets and activities.

Future QSAR studies on this compound and its analogs would benefit from the integration of machine learning and deep learning algorithms. These advanced models can capture complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear methods. The development of robust QSAR models requires a diverse dataset of structurally related compounds with corresponding activity data.

A significant advancement in this field is the development of multi-target QSAR (mt-QSAR). nih.gov Unlike traditional QSAR which focuses on a single target, mt-QSAR models can simultaneously predict the activity of a compound against multiple targets. nih.govnih.gov This is particularly relevant for understanding the polypharmacology of a compound—its ability to interact with multiple targets, which can be responsible for both therapeutic effects and adverse reactions. For this compound, an mt-QSAR approach could help to identify its primary targets as well as potential off-targets, thereby guiding lead optimization and reducing the likelihood of late-stage failures in drug development. nih.gov

Illustrative Data for Enhanced QSAR Modeling of this compound Analogs

AnalogMolecular Descriptors (Hypothetical)Predicted Activity (Target A)Predicted Activity (Target B)
This compoundDescriptor Set 1HighModerate
Analog 1Descriptor Set 2ModerateLow
Analog 2Descriptor Set 3HighHigh
Analog 3Descriptor Set 4LowHigh

Quantitative Structure-Property Relationship (QSPR) Modeling for Academic Interest

Beyond biological activity, the physicochemical properties of a compound are critical determinants of its behavior and suitability for various applications. Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov For this compound, QSPR studies would be of significant academic interest, providing a deeper understanding of its fundamental chemical nature.

QSPR models can be developed to predict a wide range of properties, such as solubility, lipophilicity, melting point, and spectroscopic characteristics. nih.govresearchgate.net These models are built by establishing a mathematical relationship between calculated molecular descriptors and experimentally determined properties. nih.gov The insights gained from QSPR can guide the design of derivatives of this compound with tailored properties for specific research applications. For instance, optimizing solubility could be crucial for its use in biological assays.

Hypothetical QSPR Predictions for this compound

PropertyPredicted Value
Aqueous Solubility (logS)-3.5
Lipophilicity (logP)4.2
Melting Point (°C)210

Rational Design and Synthesis of this compound-Based Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. nih.gov A well-designed probe should exhibit high affinity and selectivity for its target. nih.gov The rational design and synthesis of probes based on the this compound scaffold could enable the investigation of its biological targets and pathways.

The design process for such probes would involve identifying a suitable attachment point on the this compound molecule for a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, without compromising its binding affinity for its target. nih.gov Structure-based design, informed by computational modeling of the interaction between this compound and its putative target, would be instrumental in this process. rsc.orgrsc.org

Once designed, the synthesis of these probes would involve multi-step organic synthesis to couple the this compound core with the desired reporter group. nih.govnih.gov These probes could then be used in a variety of biological experiments, such as fluorescence microscopy and affinity pull-down assays, to visualize the subcellular localization of the target and to identify its interacting partners. The development of activity-based probes (ABPs) derived from this compound could also provide a powerful means to study the functional state of its target enzymes. nih.govstanford.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.